4-甲磺酰基-2,6-二硝基苯酚

描述

科学研究应用

- Field : Chemistry, specifically electrocatalysis .

- Application : A reliable 2,6-dinitrophenol (2,6-DNP) sensor probe was developed .

- Method : The probe was created by applying differential pulse voltammetry (DPV) using a glassy carbon electrode (GCE) decorated with a wet-chemically prepared PbO-doped ZnO microstructures’ (MSs) electro-catalyst .

- Results : The sensitivity of the proposed 2,6-DNP sensor probe obtained from the slope of the calibration curve as well as dynamic range for 2,6-DNP detection were found as 32.1867 µAµM −1 cm −2 and 3.23~16.67 µM, respectively .

- Field : Environmental Science .

- Application : A Molecularly Imprinted Polymer (MIP) membrane was synthesized for the removal of 2,4-dinitrophenol (2,4-DNP) from aqueous solution .

- Method : The MIP membrane was prepared by bulk polymerization in acetonitrile using 2,4-dinitrophenol, acrylamide, ethylene glycol dimethacrylate, and benzoyl peroxide, as the template, functional monomer, cross-linker, and initiator, respectively .

- Results : The MIP membrane showed selective sorption capability towards 2,4-DNP over other potential interferences .

Electrocatalysis of 2,6-Dinitrophenol

Removal of 2,4-Dinitrophenol

- Field : Biosensors .

- Application : An efficient electrochemical sensor for 2,6-dinitrophenol was developed .

- Method : The sensor was created using silver nanoparticle-decorated Chitosan/SrSnO3 nanocomposites. The nanocomposites were prepared using an ultrasonication technique followed by a photoreduction technique .

- Results : The sensor exhibited significant nonlinear pharmacokinetics, which were attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

- Field : Pharmacology .

- Application : 2,4-Dinitrophenol (DNP) was used as a weight loss drug in the early 20th century .

- Method : DNP acts as an oxidative phosphorylation uncoupling agent, causing the rapid loss of ATP as heat, leading to increased basal metabolic rate .

- Results : Despite its effectiveness in weight loss, DNP was banned due to severe toxicities associated with the compound .

- Field : Industrial Chemistry .

- Application : 2,4-Dinitrophenol has been used in the manufacturing of dyes, picric acid, picramic acid, wood preservatives, explosives, pH indicators, and photographic developers .

- Method : The specific methods of application vary depending on the specific use .

- Results : The results of these applications are diverse and depend on the specific use .

Electrocatalysis of 2,6-Dinitrophenol with Silver Nanoparticle-Decorated Chitosan/SrSnO3 Nanocomposites

Weight Loss Drug

Industrial Uses

- Field : Biosensors .

- Application : An efficient electrochemical sensor for 2,6-dinitrophenol was developed .

- Method : The sensor was created using silver nanoparticle-decorated Chitosan/SrSnO3 nanocomposites. The nanocomposites were prepared using an ultrasonication technique followed by a photoreduction technique .

- Results : The sensor exhibited significant nonlinear pharmacokinetics, which were attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

- Field : Pharmacokinetics .

- Application : A physiologically-based pharmacokinetic model for 2,4-dinitrophenol was developed .

- Method : The model was developed to investigate the whole body disposition of DNP in order to understand the relationship between the pharmacokinetics, efficacy, and toxicity in the C57BL/6J diet-induced obese mouse model .

- Results : DNP exhibits significant nonlinear pharmacokinetics, which were attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

- Field : Industrial Chemistry .

- Application : 2,4-Dinitrophenol has been used as an antiseptic and as a non-selective bioaccumulating pesticide .

- Method : The specific methods of application vary depending on the specific use .

- Results : The results of these applications are diverse and depend on the specific use .

Electrocatalysis of 2,6-Dinitrophenol with Silver Nanoparticle-Decorated Chitosan/SrSnO3 Nanocomposites

Pharmacokinetic Model for 2,4-Dinitrophenol

Industrial Uses

安全和危害

属性

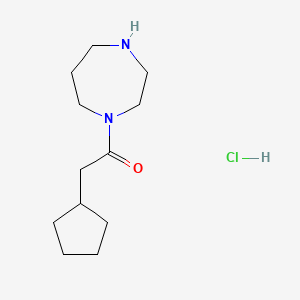

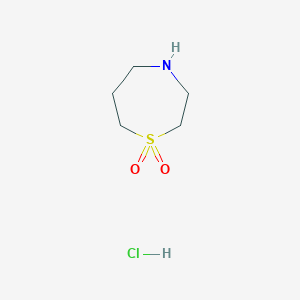

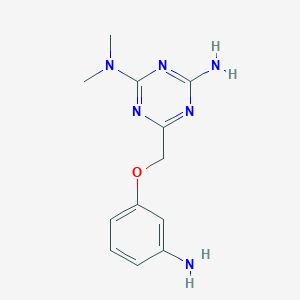

IUPAC Name |

4-methylsulfonyl-2,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O7S/c1-17(15,16)4-2-5(8(11)12)7(10)6(3-4)9(13)14/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCYCIVHWRROCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methanesulfonyl-2,6-dinitrophenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[3-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1523731.png)

![2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride](/img/structure/B1523733.png)

![2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1523735.png)

![2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride](/img/structure/B1523736.png)

![2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid](/img/structure/B1523752.png)

![2-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1523753.png)